Tert-butyl 6-hydrazinylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-hydrazinylpyridine-3-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Tert-butyl 6-hydrazinylpyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-hydrazinylpyridine-2-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be explored for its potential therapeutic properties, including its role as an intermediate in drug development. Additionally, this compound can be used in industrial applications where specific chemical properties are required.
Wirkmechanismus
The mechanism of action of tert-butyl 6-hydrazinylpyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the context of its use, such as in therapeutic applications or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 6-hydrazinylpyridine-2-carboxylate can be compared with similar compounds like tert-butyl 2-hydrazinylpyridine-3-carboxylate . While both compounds share structural similarities, their chemical properties and reactivity may differ, making each unique for specific applications. Other similar compounds include tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate and tert-butyl 2-oxopyrrolidine-1-carboxylate .
Eigenschaften
Molekularformel |
C10H15N3O2 |
---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
tert-butyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
LIFOVOHKFSFTPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.